Lisinopril dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

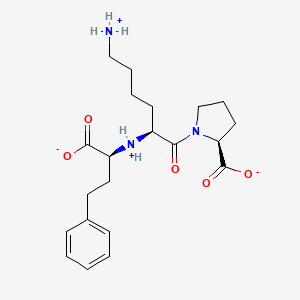

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lisinopril dihydrate is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor characterized by its direct biological activity and high aqueous solubility. Unlike many ACE inhibitors that are formulated as prodrugs requiring hepatic cleavage, lisinopril is synthesized in its active di-carboxylate form, making it immediately functional in both in vitro and in vivo models [1]. The dihydrate crystal form is the standard for pharmaceutical procurement because it represents the thermodynamically stable state under ambient conditions, preventing the unpredictable moisture uptake associated with anhydrous variants [2]. Its pronounced hydrophilicity and lack of a reactive sulfhydryl group further differentiate it from lipophilic or oxidation-prone analogs, dictating specific handling, excipient pairing, and formulation strategies in industrial and laboratory settings.

Substituting lisinopril dihydrate with closely related ACE inhibitors or alternative physical forms introduces critical failure points in both assay design and manufacturing. Replacing the dihydrate with anhydrous lisinopril leads to rapid, uncontrolled hygroscopicity upon atmospheric exposure, causing severe batch-to-batch mass variance and formulation instability [1]. Furthermore, substituting lisinopril with in-class alternatives like enalapril invalidates cell-free biochemical assays; enalapril is a prodrug that exhibits negligible direct ACE inhibition until it undergoes esterase-mediated cleavage into enalaprilat [2]. Conversely, substituting with captopril introduces a sulfhydryl group, which is highly susceptible to oxidative degradation and can form unwanted disulfide dimers in solution, compromising long-term stability [3].

References

- [1] Mechanism of Dehydration–Hydration Processes of Lisinopril Dihydrate Investigated by ab Initio Powder X-ray Diffraction Analysis. Crystal Growth & Design, 2012.

- [2] Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? MDPI, 2023.

- [3] Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. Langmuir, 2021.

Thermodynamic Phase Stability and Moisture Handling

Lisinopril dihydrate is the thermodynamically stable phase under standard temperature and humidity conditions. When dehydrated to the anhydrous or monohydrate form, the compound becomes highly hygroscopic and rapidly reabsorbs atmospheric moisture to return to the dihydrate state [1]. This phase stability ensures precise mass dosing during API handling, whereas the anhydrous form introduces significant weight variability and processing unpredictability.

| Evidence Dimension | Hygroscopicity and Phase Reversion |

| Target Compound Data | Lisinopril dihydrate (Stable, non-hygroscopic at ambient conditions) |

| Comparator Or Baseline | Anhydrous lisinopril (Highly hygroscopic, rapid moisture reabsorption) |

| Quantified Difference | Anhydrous form spontaneously reabsorbs 2 moles of water per mole of API under standard atmospheric conditions. |

| Conditions | Standard room temperature and atmospheric humidity |

Procuring the dihydrate form is mandatory for maintaining exact stoichiometric mass and preventing batch-to-batch variability during solid-dose manufacturing.

Direct In Vitro Target Engagement Without Bioactivation

Unlike enalapril, which is a prodrug, lisinopril is directly active against the angiotensin-converting enzyme. In isolated C-domain ACE inhibition assays, lisinopril demonstrates an IC50 of 2.2 nM [1]. Enalapril, lacking the active di-carboxylate structure until cleaved by hepatic esterases, cannot be used effectively in cell-free systems to measure direct target engagement.

| Evidence Dimension | Direct In Vitro ACE Inhibition (IC50) |

| Target Compound Data | Lisinopril (IC50 = 2.2 nM for C-domain) |

| Comparator Or Baseline | Enalapril (Prodrug, requires conversion to enalaprilat for comparable activity) |

| Quantified Difference | Lisinopril exhibits immediate nanomolar affinity in cell-free assays, whereas enalapril is inactive without esterase. |

| Conditions | Cell-free in vitro ACE inhibition assay |

For researchers designing isolated enzyme assays or non-hepatic tissue models, lisinopril is the required procurement choice to ensure immediate, measurable target binding.

Aqueous Solubility and Lipophilicity Profile

Lisinopril is characterized by its high hydrophilicity, with a log P value of approximately -1.2. This contrasts sharply with lipophilic ACE inhibitors like enalapril (log P > 2.0) [1]. This distinct physicochemical property dictates its dissolution behavior and prevents non-specific lipid binding in complex biological matrices, making it highly suitable for aqueous-based formulations.

| Evidence Dimension | Partition Coefficient (log P) |

| Target Compound Data | Lisinopril (log P ~ -1.2) |

| Comparator Or Baseline | Enalapril (log P ~ 2.45) |

| Quantified Difference | Lisinopril is significantly more hydrophilic, differing by over 3 log units from lipophilic analogs. |

| Conditions | Octanol-water partition coefficient modeling and experimental validation |

The pronounced hydrophilicity of lisinopril makes it the optimal choice for developing aqueous delivery vehicles or studying target interactions independent of lipid-membrane partitioning.

Oxidative Stability and Dimerization Resistance

Lisinopril utilizes a dicarboxyl-functional binding group, granting it superior chemical stability in solution. In contrast, captopril relies on a thiol (sulfhydryl) group that is highly susceptible to oxidative degradation, rapidly forming inactive disulfide dimers (captopril disulfide) in aqueous environments [1]. This structural difference eliminates the need for strict anaerobic handling when processing lisinopril.

| Evidence Dimension | Susceptibility to Oxidative Dimerization |

| Target Compound Data | Lisinopril (Dicarboxyl-based, resistant to disulfide formation) |

| Comparator Or Baseline | Captopril (Sulfhydryl-based, rapidly forms disulfide dimers) |

| Quantified Difference | Captopril oxidizes to form inactive disulfide dimers in aqueous solution, whereas lisinopril remains structurally intact. |

| Conditions | Aqueous solution storage under ambient aerobic conditions |

For liquid formulations or long-term biochemical assays, lisinopril provides a stable, non-oxidizing API, eliminating the need for antioxidant excipients required by captopril.

Cell-Free Biochemical and Enzyme Inhibition Assays

Because lisinopril is directly active and does not require hepatic esterase cleavage, it is the benchmark ACE inhibitor for isolated enzyme kinetic studies, cell-free high-throughput screening, and structural biology applications (e.g., X-ray crystallography of ACE-inhibitor complexes) [1].

Aqueous and Orally Disintegrating Formulation Development

Leveraging its high hydrophilicity (log P ~ -1.2) and robust aqueous solubility, lisinopril dihydrate is the preferred API for developing liquid oral solutions, orally disintegrating tablets (ODTs), and hydrophilic drug delivery matrices where lipophilic drugs like enalapril would face dissolution bottlenecks [2].

Solid-State Phase Transition Benchmarking

Due to its well-characterized hydration kinetics and thermodynamic stability, lisinopril dihydrate serves as a critical model compound in pharmaceutical material science for testing dynamic vapor sorption (DVS) and hydrate-to-anhydrate phase transitions [3].

References

- [1] Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? MDPI, 2023.

- [2] Calculated Partition Coefficients and Solubilities of the ACE Inhibitors Investigated. ResearchGate, 2005.

- [3] Mechanism of Dehydration–Hydration Processes of Lisinopril Dihydrate Investigated by ab Initio Powder X-ray Diffraction Analysis. Crystal Growth & Design, 2012.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

UNII

Related CAS

82009-35-6 (sulfate (1:2))

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 103 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 101 of 103 companies with hazard statement code(s):;

H360 (93.07%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (57.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (89.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Lisinopril is classified as an angiotensin-converting enzyme inhibitor and has been available for nearly 3 decades. The following are indications approved by the United States Food and Drug Administration (FDA) and conditions that lisinopril may effectively treat but are not FDA-approved.

Livertox Summary

Drug Classes

Therapeutic Uses

Prinivil is indicated for the treatment of hypertension in adult patients and pediatric patients 6 years of age and older to lower blood pressure. Lowering blood pressure lowers the risk of fatal and non-fatal cardiovascular events, primarily strokes and myocardial infarctions. ... Prinivil may be administered alone or with other antihypertensive agents /Included in US product labeling/

Prinivil is indicated to reduce signs and symptoms of heart failure in patients who are not responding adequately to diuretics and digitalis /Included in US product labeling/

Prinivil is indicated for the reduction of mortality in treatment of hemodynamically stable patients within 24 hours of acute myocardial infarction. Patients should receive, as appropriate, the standard recommended treatments such as thrombolytics, aspirin and beta-blockers. /Included in US product label/

For more Therapeutic Uses (Complete) data for LISINOPRIL (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Orally active angiotensin-converting enzyme inhibitor.

Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium.

The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Lisinopril is entirely eliminated exclusively in the urine.

The apparent volume of distribution of lisinopril is 124L.

A 30kg child has a typical clearance of 10L/h, which increases with renal function. The mean renal clearance of lisinopril in healthy adult males is 121mL/min.

Steady state is attained after two daily doses (every 24 hours) in healthy volunteers. The drug is not metabolized but is eliminated via the kidneys.

In dogs, lisinopril's bioavilability ranges from 24-50% with peak levels occurring approximately 4 hours after dosing. Lisinopril is distributed poorly into the CNS. It is unknown if it is distributed into maternal milk, but it does cross the placenta.

Following oral administration of Prinivil, peak serum concentrations of lisinopril occur within about 7 hours, although there was a trend to a small delay in time taken to reach peak serum concentrations in acute myocardial infarction patients. Declining serum concentrations exhibit a prolonged terminal phase which does not contribute to drug accumulation. This terminal phase probably represents saturable binding to ACE and is not proportional to dose.

Lisinopril does not appear to be bound to other serum proteins. Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine. Based on urinary recovery, the mean extent of absorption of lisinopril is approximately 25 percent, with large inter-subject variability (6-60 percent) at all doses tested (5-80 mg). Lisinopril absorption is not influenced by the presence of food in the gastrointestinal tract. The absolute bioavailability of lisinopril is reduced to about 16 percent in patients with stable NYHA Class II-IV congestive heart failure, and the volume of distribution appears to be slightly smaller than that in normal subjects. The oral bioavailability of lisinopril in patients with acute myocardial infarction is similar to that in healthy volunteers.

For more Absorption, Distribution and Excretion (Complete) data for LISINOPRIL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine.

Associated Chemicals

Wikipedia

Drug Warnings

Milk of lactating rats contains radioactivity following administration of (14)C lisinopril. It is not known whether this drug is secreted in human milk. Because many drugs are secreted in human milk, and because of the potential for serious adverse reactions in nursing infants from ACE inhibitors, discontinue nursing or discontinue Prinivil.

Antihypertensive effects and safety of Prinivil have been established in pediatric patients aged 6 to 16 years. No relevant differences between the adverse reaction profile for pediatric patients and adult patients were identified. Safety and effectiveness of Prinivil have not been established in pediatric patients under the age of 6 or in pediatric patients with glomerular filtration rate <30 mL/min/1.73 sq m.

Adverse effects reported in greater than 1% of patients receiving lisinopril for the management of heart failure and more frequently than with placebo include dizziness, hypotension, headache, diarrhea, chest pain, nausea, abdominal pain, rash, and upper respiratory tract infection.

For more Drug Warnings (Complete) data for LISINOPRIL (23 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life controlling accumulation during chronic administration is 12-13 hr and the absorbed drug is eliminated via glomerular filtration.

The accumulation half-life averages 12.6 hours despite a terminal serum half-life of approximately 40 hours /in healthy volunteers/.

Upon multiple dosing, lisinopril exhibits an effective half-life of 12 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: lisinopril; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

Analyte: lisinopril; matrix: chemical purity; procedure: liquid chromatography with detection at 210 nm and comparison to standards

Analyte: lisinopril; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

Analyte: lisinopril; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Clinical Laboratory Methods

Storage Conditions

Store at controlled room temperature, 15-30 °C (59-86 °F), and protect from moisture.

Interactions

Potential pharmacologic interaction (increased hypoglycemic effect), especially during initial weeks of combined treatment /of lisinopril and antidiabetic agents/ and in patients with renal impairment.

Potential pharmacologic interaction (decreased antihypertensive effect) when lisinopril is used concomitantly concurrently with nonsteroidal anti-inflammatory agents (NSAIAs). Potential pharmacologic interaction (decreased renal function) when lisinopril is used concomitantly with NSAIAs in patients with impaired renal function.

For more Interactions (Complete) data for LISINOPRIL (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

single-crystal x-ray structure and physicochemical characterization of derived

solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub

2013 Jul 19. PubMed PMID: 23873413.

2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and

intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm

Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138.

3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril

dihydrate application decreases plasma noradrenaline but not adrenaline levels in

chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421.

4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated

spectrofluorimetric method for determination of Lisinopril in presence of

hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta

A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021.

Epub 2017 Jul 17. PubMed PMID: 28750308.

5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and

Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives

Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination.

J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16.

PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402.

6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method

for determination of Lisinopril in pharmaceutical preparations and in presence of

hydrochlorothiazide: Application to content uniformity testing. Luminescence.

2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID:

28681525.

7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain

Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016

Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943.

8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing

cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and

design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi:

10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed

Central PMCID: PMC5458618.

9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded

superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI

imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med.

2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID:

28497361.

10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto

A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L,

Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the

treatment of patients with chronic heart failure. A propensity score matched

cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi:

10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676.

Explore Compound Types